N-[(Pentafluorophenyl)sulfonyl]glycine: Structural Architecture & Synthetic Utility
N-[(Pentafluorophenyl)sulfonyl]glycine: Structural Architecture & Synthetic Utility
The following technical guide details the structural properties, synthesis, and applications of N-[(pentafluorophenyl)sulfonyl]glycine.
[1][2][3][4]
Executive Summary
N-[(Pentafluorophenyl)sulfonyl]glycine is a specialized sulfonamide derivative characterized by the fusion of a highly electron-deficient pentafluorophenyl (Pfp) ring with a glycine amino acid backbone via a sulfonyl linker.[1][2][3][4] While structurally related to common sulfonamide antibiotics and carbonic anhydrase inhibitors, the perfluorinated aromatic ring imparts unique physicochemical properties—specifically enhanced acidity of the sulfonamide nitrogen and susceptibility to nucleophilic aromatic substitution (
This compound serves as a critical intermediate in fluorine chemistry , proteomics (as a
Chemical Structure & Physicochemical Profile[1][2][3][4][5]
Structural Analysis
The molecule consists of three distinct pharmacophores/functional domains:
-
Pentafluorophenyl (Pfp) Ring: A strongly electron-withdrawing group (EWG) that lowers the pKa of the adjacent sulfonamide and enables fluorine-specific detection.[1][2][3][4]
-
Sulfonyl Linker (
): Provides geometry and further electron withdrawal, stabilizing the conjugate base.[1][2][3][4] -
Glycine Backbone: Provides a carboxylic acid handle for further coupling (e.g., to peptides or surfaces) and introduces aqueous solubility potential.[1][2][3][4]
Physicochemical Data Table[1][2][4]
| Property | Value / Description | Note |
| IUPAC Name | 2-[(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetic acid | |
| Molecular Formula | ||
| Molecular Weight | 305.18 g/mol | |
| pKa (Sulfonamide NH) | ~7.5 - 8.3 (Predicted) | Significantly more acidic than Ph- |
| pKa (Carboxylic Acid) | ~2.3 - 2.5 | Typical for N-sulfonylated glycines.[1][2][3][4] |
| LogP (Predicted) | ~1.2 - 1.8 | Moderate lipophilicity; soluble in MeOH, DMSO, MeCN. |
| -136 to -138 ppm (ortho), -148 to -152 ppm (para), -159 to -162 ppm (meta) | Characteristic pattern for Pfp derivatives [1].[1][2][3][4] |
Synthetic Protocol: Schotten-Baumann Sulfonylation[1][2][3][4][7]
The most robust method for synthesizing N-[(pentafluorophenyl)sulfonyl]glycine involves the nucleophilic attack of glycine on pentafluorobenzenesulfonyl chloride under basic conditions.[1][2][3][4]
Reaction Scheme (Graphviz)
Figure 1: Synthetic pathway via Schotten-Baumann conditions. The base neutralizes the HCl byproduct to drive equilibrium forward.[1][2][3][4]
Detailed Methodology
Reagents:
-
Sodium Hydroxide (2.0 - 2.5 equiv) or Triethylamine (TEA)[1][2][3][4]
-
Solvent: Water/THF (1:[1][2][3][4]1) or Water/Dioxane (1:1)[1][2][3][4]
Step-by-Step Protocol:
-
Dissolution: Dissolve glycine (10 mmol) in 10 mL of 1M NaOH (or appropriate base equivalent) in a round-bottom flask. Ensure the solution is homogenous.
-
Addition: Cool the solution to 0°C in an ice bath. Dropwise add a solution of pentafluorobenzenesulfonyl chloride (10 mmol) dissolved in 10 mL of THF over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4–12 hours. Monitor consumption of the sulfonyl chloride by TLC (mobile phase: MeOH/DCM).
-
Workup:
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary (though high purity is often achieved after extraction).[1][2][3][4]
Mechanistic Applications & Reactivity[1][2][3][4]
Nucleophilic Aromatic Substitution ( )
A unique feature of the pentafluorophenyl group is its reactivity toward nucleophiles at the para-position (C-4).[1][2][3][4] The sulfonyl group at C-1 is strongly electron-withdrawing, activating the ring for
-
Application: This property allows the molecule to be used as a "tagging" reagent for cysteine-containing peptides or proteins.[1][2][3][4] The fluorine atom at the para position is displaced, forming a stable thioether linkage [2].[1][2][3][4]
Acidity & Hydrogen Bonding
The five fluorine atoms inductively withdraw electron density from the benzene ring, which in turn pulls density from the sulfonyl group.[1][2][3][4] This makes the sulfonamide -NH- proton significantly more acidic (pKa ~7.5–8.[1][2][3][4]3) compared to non-fluorinated analogues (pKa ~10).[1][2][3][4]
-
Consequence: At physiological pH (7.4), a significant fraction of the sulfonamide nitrogen may be deprotonated, altering solubility and binding affinity to targets like Carbonic Anhydrase [1].[1][2][3][4]
Reactivity Pathway (Graphviz)[1][2][4]
Figure 2: Dual reactivity modes: Acid-base equilibrium and para-selective nucleophilic substitution.[1][2][3][4]
Safety & Handling
-
Hazards: As a sulfonyl derivative, potential for irritation to skin, eyes, and respiratory tract exists.[1][2][3][4] The precursor, pentafluorobenzenesulfonyl chloride, is corrosive and moisture-sensitive.[1][2][3][4]
-
Storage: Store in a cool, dry place. The sulfonamide linkage is generally stable to hydrolysis, but the carboxylic acid moiety is reactive.[1][2][3][4]
-
Disposal: Dispose of as halogenated organic waste.[1][2][3][4]
References
-
Kütt, A., et al. (2019).[1][2][3][4] "Aqueous pKa values of fluorinated sulfonamides." Journal of Physical Organic Chemistry, 32(5), e3940.[1][2][4] Link[1][2][3][4]
-
Spiteri, C., & Moses, J. E. (2010).[1][2][3][4] "Copper-Catalyzed Azide-Alkyne Cycloaddition: Regioselective Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles." Angewandte Chemie International Edition, 49(1), 31-33.[1][2][3] (Contextual reference for Pfp click chemistry utility). Link[1][2][3][4]
-
PubChem Database. "Pentafluorobenzenesulfonamide."[1][2][4] National Center for Biotechnology Information.[1][3] Link[1][2][3][4]
Sources
- 1. Glycine, N-ethyl-N-((1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptyl)sulfonyl)- | C11H8F15NO4S | CID 105456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 338421-54-8: N-[(4-Fluorophenyl)sulfonyl]glycine hydra… [cymitquimica.com]
- 3. Buy N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycine [smolecule.com]
- 4. Pentafluorobenzenesulfonamide | C6H2F5NO2S | CID 2063927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]
